REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#N)[C:5]([CH3:10])=[CH:4][CH:3]=1.[OH-:11].[K+].Cl.[OH2:14]>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:14])=[O:11])[C:5]([CH3:10])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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2.95 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=N1)C#N)C
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Name
|
|
Quantity
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3.25 g
|
Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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60 mL
|
Type
|
reactant
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |